BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the
Spectroscopic and Analytical Characterization of
Laurocapram

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Laurocapram

Cat. No.: B1674564

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laurocapram (1-dodecylazacycloheptan-2-one), widely known as Azone®, is a highly effective
and extensively studied skin penetration enhancer. Its ability to reversibly reduce the barrier
function of the stratum corneum has made it a valuable excipient in topical and transdermal
drug delivery systems. A thorough understanding of its physicochemical properties and the
ability to analytically characterize it are paramount for formulation development, quality control,
and regulatory compliance. This technical guide provides a comprehensive overview of the
spectroscopic and analytical methodologies for the characterization of Laurocapram, including
detailed experimental protocols and a summary of quantitative data.

Physicochemical Properties of Laurocapram

Laurocapram is a colorless to light yellow, viscous, and odorless liquid. Its key
physicochemical properties are summarized in the table below, providing essential information
for its handling, formulation, and analytical method development.
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Property Value Reference
Chemical Name 1-dodecylazepan-2-one [1]
Azone, 1-
Synonyms [1]
Dodecylazacycloheptan-2-one
Molecular Formula C1sH3sNO [1]
Molecular Weight 281.48 g/mol [1]
CAS Number 59227-89-3 [1]
Colorless to light yellow
Appearance . -
viscous liquid
Melting Point -7°C
Boiling Point 160 °C at 0.5 mmHg
Soluble in various organic
N solvents such as ethanol,
Solubility

propylene glycol, and acetone.
Insoluble in water.

Mechanism of Action as a Skin Penetration
Enhancer

Laurocapram enhances the permeation of both hydrophilic and lipophilic drugs across the
skin. Its primary mechanism of action involves the disruption of the highly organized lipid
bilayer of the stratum corneum, the outermost layer of the epidermis. This disruption increases
the fluidity of the lipid matrix, thereby creating more pathways for drug molecules to penetrate
deeper into the skin.

The proposed mechanisms include:

 Lipid Fluidization: Laurocapram inserts its long dodecyl chain into the lipid bilayers of the
stratum corneum, disrupting the ordered packing of the lipids and increasing their fluidity.
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e Phase Separation: It may induce phase separation within the lipid domains, creating more
permeable regions.

« Interaction with Keratin: Some evidence suggests that Laurocapram may also interact with
intracellular keratin, further contributing to the increased permeability of the stratum

corneum.
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Mechanism of Laurocapram as a skin penetration enhancer.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of

Laurocapram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of Laurocapram.
While specific experimental spectra with detailed peak assignments are not readily available in
public databases, the expected chemical shifts for H and 3C NMR can be predicted based on

the molecular structure.

3.1.1. Experimental Protocol: *H and 3C NMR
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o Sample Preparation: Dissolve approximately 10-20 mg of Laurocapram in 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved to obtain a homogeneous solution.

e Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Parameters:
o Number of scans: 16-32
o Relaxation delay: 1-2 seconds
o Pulse width: 90°
o Spectral width: 0-12 ppm
e 13C NMR Parameters:
o Number of scans: 1024 or more (due to the low natural abundance of 13C)
o Relaxation delay: 2-5 seconds
o Pulse program: Proton-decoupled
o Spectral width: 0-200 ppm

o Data Processing: Process the raw data using appropriate software. Apply Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for 13C).

3.1.2. Predicted *H and 3C NMR Data

The following tables provide predicted chemical shift ranges for the different protons and
carbons in the Laurocapram molecule.

Table 1: Predicted *H NMR Chemical Shifts for Laurocapram
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Proton Assignment

Predicted Chemical Shift (8, ppm)

-CHs (dodecyl chain) 0.8-0.9
-(CH2)10- (dodecyl chain) 12-14
-N-CHz- (dodecyl chain) 3.2-34
-N-CHz- (azepan-2-one ring) 3.3-35
-C(=0)-CH2- (azepan-2-one ring) 24-26
-(CH2)s- (azepan-2-one ring) 15-1.8

Table 2: Predicted 13C NMR Chemical Shifts for Laurocapram

Carbon Assignment

Predicted Chemical Shift (6, ppm)

-C=0 (amide) 175-178
-N-CHz2- (dodecyl chain) 45 - 50
-N-CHz2- (azepan-2-one ring) 48 - 52
-C(=0)-CH2- (azepan-2-one ring) 35-40
-(CH2)10- (dodecyl chain) 22 -32
-(CH2)s- (azepan-2-one ring) 23-38
-CHs (dodecyl chain) ~14

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Laurocapram. The

spectrum will show characteristic absorption bands for the amide and alkyl groups.

3.2.1. Experimental Protocol: FTIR

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of

Laurocapram directly onto the ATR crystal. Ensure good contact between the sample and

the crystal. This is the simplest method for liquid samples.
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e Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a
universal ATR accessory.

e Parameters:
o Spectral range: 4000 - 400 cm—1
o Resolution: 4 cm™t
o Number of scans: 16-32

e Data Processing: Collect a background spectrum of the clean, empty ATR crystal before
analyzing the sample. The instrument software will automatically subtract the background
from the sample spectrum.

3.2.2. Predicted FTIR Data

The following table lists the expected vibrational frequencies and their assignments for the key
functional groups in Laurocapram.

Table 3: Predicted FTIR Vibrational Frequencies for Laurocapram

Vibrational Mode Predicted Frequency (cm™?)
C-H stretching (alkyl chains) 2850 - 2960

C=0 stretching (amide) 1620 - 1650

C-N stretching (amide) 1400 - 1450

CHz bending (scissoring) ~1465

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and
fragmentation pattern of Laurocapram, which aids in its identification and structural

confirmation.

3.3.1. Experimental Protocol: GC-MS
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e Sample Preparation: Prepare a dilute solution of Laurocapram (e.g., 100 pg/mL) in a
suitable volatile solvent such as hexane or dichloromethane.

e Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
o GC Parameters:

o Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm
ID, 0.25 pm film thickness).

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Inlet Temperature: 280 °C.
o Injection Volume: 1 pL in splitless mode.

o Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a
rate of 15 °C/min, and hold for 5 minutes.

o MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-500.
o lon Source Temperature: 230 °C.
o Transfer Line Temperature: 280 °C.

o Data Analysis: Identify the Laurocapram peak in the total ion chromatogram and analyze
the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

3.3.2. Mass Spectrometry Data

The mass spectrum of Laurocapram will exhibit a molecular ion peak and several
characteristic fragment ions.

Table 4: Mass Spectrometry Data for Laurocapram
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lon m/z (relative abundance)
[M]* (Molecular lon) 281.3 (calculated)

[M+H]* (Precursor lon) 282.2791

Fragment lon 114.0914 (26%)

Fragment lon 96.0807 (1%)

Fragment lon 69.0699 (1%)

Fragment lon 57.0699 (1%)

Chromatographic Characterization

Chromatographic techniques are essential for the separation, identification, and quantification
of Laurocapram in raw materials and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the quantitative analysis of Laurocapram.
4.1.1. Experimental Protocol: HPLC
e Sample Preparation:

o Standard Solution: Accurately weigh and dissolve Laurocapram in the mobile phase to
prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting
the stock solution.

o Sample Solution (from a formulation): Accurately weigh a quantity of the formulation
equivalent to a known amount of Laurocapram. Disperse the sample in a suitable solvent
(e.g., methanol), sonicate to ensure complete extraction, and then dilute to the final
volume with the mobile phase. Filter the solution through a 0.45 um syringe filter before
injection.

 Instrumentation: A standard HPLC system with a UV detector.

o Chromatographic Conditions:
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[e]

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pum particle size).

o

Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).

Flow Rate: 1.0 mL/min.

[¢]

o

Column Temperature: Ambient.

[e]

Injection Volume: 20 pL.

Detection: UV at 220 nm.

(¢]

o Data Analysis: Quantify Laurocapram by comparing the peak area of the sample to a
calibration curve generated from the standard solutions.

4.1.2. HPLC Data
Under the specified conditions, Laurocapram typically elutes as a sharp, well-resolved peak.

Table 5: HPLC Parameters and Expected Results

Parameter Value

. ] Varies depending on the exact conditions, but
Retention Time )
should be consistent.

A linear relationship between concentration and

Linearity .

peak area should be established (R2 > 0.999).
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.

Experimental Workflows

The characterization of Laurocapram involves a logical sequence of analytical techniques to
confirm its identity, purity, and quantity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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